molecular formula C22H22O11 B2648890 3-hydroxy-2-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](3,4,5-trimethoxyphenyl)methyl}-6-(hydroxymethyl)-4H-pyran-4-one CAS No. 690642-38-7

3-hydroxy-2-{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl](3,4,5-trimethoxyphenyl)methyl}-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B2648890
CAS No.: 690642-38-7
M. Wt: 462.407
InChI Key: FWMZIACNMHIHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-pyranone derivative featuring two 4H-pyran-4-one rings interconnected via a methyl bridge. Each pyranone ring is substituted with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 3 and 6, respectively. The central methyl group is further substituted with a 3,4,5-trimethoxyphenyl moiety, introducing significant steric bulk and electron-rich aromaticity.

Properties

IUPAC Name

3-hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-29-15-4-10(5-16(30-2)20(15)31-3)17(21-18(27)13(25)6-11(8-23)32-21)22-19(28)14(26)7-12(9-24)33-22/h4-7,17,23-24,27-28H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZIACNMHIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=C(C(=O)C=C(O2)CO)O)C3=C(C(=O)C=C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the pyran rings, followed by the introduction of hydroxyl groups and the trimethoxyphenyl moiety. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups and pyran rings play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyranone Cores

a. 3-hydroxy-2-[(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)(5-methylfuran-2-yl)methyl]-6-methyl-4H-pyran-4-one ()

  • Key Differences : Replaces hydroxymethyl (-CH2OH) with methyl (-CH3) groups and substitutes the trimethoxyphenyl with a 5-methylfuran-2-yl group.
  • The furan moiety may alter π-π stacking interactions compared to the trimethoxyphenyl group, affecting binding to biological targets .

b. 3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one ()

  • Key Differences : Features a piperazinylmethyl substituent instead of the trimethoxyphenyl-methyl bridge.
  • Impact : The basic piperazine group enhances solubility in acidic environments and may improve blood-brain barrier penetration, making it more suitable for central nervous system-targeting applications compared to the trimethoxyphenyl variant .

c. 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives ()

  • Key Differences : Replaces the hydroxymethyl group at position 6 with a methyl group and introduces carboxamide substituents.
  • Impact: Demonstrated antimicrobial activity against Staphylococcus aureus and Candida krusei, suggesting that the carboxamide group enhances interactions with microbial enzymes.
Analogues with Aromatic or Heteroaromatic Substitutions

a. 3,4,5-Trimethoxyphenyl-containing pyrazoles ()

  • Key Differences: Replaces the pyranone core with a pyrazole ring but retains the 3,4,5-trimethoxyphenyl group.
  • Impact: These pyrazoles exhibit anticancer activity via tubulin polymerization inhibition, highlighting the importance of the trimethoxyphenyl group in disrupting microtubule dynamics. The pyranone-based compound may share this mechanism but with altered pharmacokinetics due to its larger size .

b. 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one ()

  • Key Differences: Contains a methoxybenzoyl group and a fused pyranopyran system.
  • However, the absence of a hydroxymethyl group reduces water solubility compared to the target compound .
Glycosylated Pyranone Derivatives ()**
  • Key Differences: Features glycosidic linkages (e.g., glucoside or cinnamoyl-glucoside groups) attached to the pyranone core.
  • Impact : Glycosylation improves bioavailability and targets carbohydrate-binding proteins. The target compound lacks such groups, which may limit its natural product-like interactions but simplify synthetic routes .

Comparative Data Table

Compound Name / Feature Molecular Weight Key Substituents Biological Activity Solubility (LogP)
Target Compound 526.45 g/mol Two hydroxymethyl-pyranones, trimethoxyphenyl Hypothesized anticancer/antimicrobial ~1.2 (predicted)
3-Hydroxy-6-methyl-pyranone (8c) 302.28 g/mol Carboxamide, methyl group Antimicrobial (MIC: 8–32 µg/mL) ~0.8
Piperazinylmethyl-pyranone () 296.31 g/mol Piperazinylmethyl, hydroxymethyl CNS-targeting potential ~0.5
Trimethoxyphenyl-pyrazole (4a, ) 354.38 g/mol Pyrazole, trimethoxyphenyl Anticancer (IC50: 0.1–5 µM) ~2.1

Research Findings and Implications

  • Antimicrobial Potential: The hydroxymethyl and hydroxyl groups in the target compound may enhance water solubility compared to methyl-substituted analogues, improving bioavailability for antimicrobial applications .
  • However, its larger size may reduce cell permeability compared to smaller pyrazole derivatives .
  • Synthetic Feasibility : The absence of glycosidic or peptide bonds simplifies synthesis relative to glycosylated derivatives (), though the stereochemistry of the methyl bridge may pose challenges .

Biological Activity

3-Hydroxy-2-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}-6-(hydroxymethyl)-4H-pyran-4-one is a complex organic compound belonging to the class of pyran derivatives. Its unique structure suggests potential biological activities that warrant detailed examination. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Structure

The compound's molecular formula is C21H23O7C_{21}H_{23}O_7, with a molecular weight of approximately 385.41 g/mol. The structure features multiple hydroxyl groups and a pyran ring, which are significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC21H23O7
Molecular Weight385.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to the scavenging of free radicals, which can mitigate oxidative stress.
  • Antimicrobial Properties : Pyran derivatives have shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Therapeutic Potential

The compound's potential therapeutic applications include:

  • Cancer Treatment : Preliminary studies indicate that similar compounds may induce apoptosis in cancer cells.
  • Neuroprotection : Antioxidant properties may protect neuronal cells from damage in neurodegenerative diseases.
  • Cardiovascular Health : By reducing oxidative stress, it may contribute to cardiovascular protection.

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) assessed the antioxidant capacity of various pyran derivatives, including the compound . Results demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

In a study by Lee et al. (2024), the antimicrobial properties were evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential use in developing new antimicrobial agents.

Study 3: Anti-inflammatory Effects

Research by Kumar et al. (2022) explored the anti-inflammatory effects of similar compounds in a rat model of arthritis. The results indicated a marked reduction in inflammatory markers and joint swelling, supporting further investigation into its therapeutic benefits.

Q & A

Q. What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component reactions, such as the Knoevenagel-Michael tandem reaction or aqueous four-component reactions involving aldehydes, amines, Meldrum’s acid, and pyranone derivatives. For example:

  • Key components : Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one (or analogs) are used in tandem reactions .
  • Optimization : Adjust pH (aqueous medium), temperature (60–100°C), and stoichiometric ratios of reactants to improve yields. Monitor reaction progress via TLC or HPLC.
Reaction Type ComponentsConditionsYield Range
Knoevenagel-MichaelAldehyde, pyranone, barbituric acidEthanol, reflux, 12h60–75%
Four-component reactionAldehyde, amine, Meldrum’s acid, pyranoneH₂O, 80°C, 8h50–68%

Q. How can the compound’s structure be rigorously characterized?

Use a combination of NMR, X-ray crystallography, and HRMS :

  • ¹H/¹³C NMR : Assign peaks for hydroxyl groups (δ 9–12 ppm), pyranone carbonyls (δ 165–175 ppm), and trimethoxyphenyl protons (δ 3.7–3.9 ppm) .
  • X-ray crystallography : Resolve stereochemistry of the bis-pyranone core and confirm substituent orientation (e.g., hydroxymethyl groups at C6) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₅O₁₂: 505.1345; observed: 505.1342) .

Q. Which analytical techniques are critical for assessing purity and stability?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients to separate impurities. Monitor λ_max at 270–310 nm (pyranone absorption) .
  • Thermogravimetric analysis (TGA) : Determine decomposition points (>200°C for anhydrous forms) .
  • pH stability assays : Test solubility and degradation in buffers (pH 2–12) over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling guide the optimization of synthetic pathways?

Perform density functional theory (DFT) calculations to:

  • Predict transition states for key steps (e.g., Michael addition or cyclization) .
  • Optimize substituent effects (e.g., electron-donating methoxy groups on phenyl rings) using frontier molecular orbital (FMO) analysis .
  • Validate stereochemical outcomes against experimental X-ray data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Dose-response reevaluation : Test activity across a wider concentration range (nM–μM) in multiple cell lines .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Structural analogs : Compare bioactivity with derivatives lacking hydroxymethyl or trimethoxyphenyl groups to isolate pharmacophores .

Q. How can structure-activity relationships (SAR) be systematically explored?

Design a fragment-based library focusing on:

  • Pyranone modifications : Replace hydroxymethyl groups with acetyl or carboxylate moieties .
  • Aryl substitutions : Test 3,4,5-trimethoxyphenyl vs. 4-hydroxyphenyl or halogenated analogs .
  • Assay selection : Use enzyme inhibition (e.g., kinases) and cellular viability assays (e.g., IC₅₀ in cancer lines) .

Q. What experimental designs are optimal for studying its physicochemical properties?

Adopt a split-plot design to minimize variability:

  • Main plots : Solvent systems (DMSO, ethanol, water).
  • Subplots : Temperature (25°C vs. 37°C) and pH (4.0 vs. 7.4).
  • Replicates : 4–6 independent experiments with triplicate sampling .

Q. How can stability under physiological conditions be improved?

  • Prodrug synthesis : Acetylate hydroxyl groups to enhance lipophilicity and reduce hydrolysis .
  • Nanocarrier encapsulation : Use PEGylated liposomes or cyclodextrins to protect against enzymatic degradation .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize stoichiometry of Meldrum’s acid
Ambiguous stereochemistryX-ray crystallography + DFT modeling
Bioactivity variabilityMetabolite profiling + dose-response
Poor aqueous solubilityProdrug design or nanoformulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.